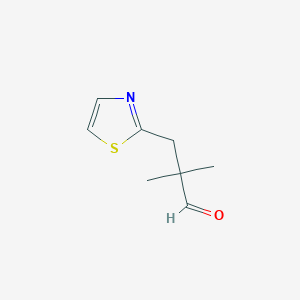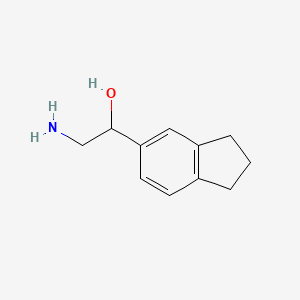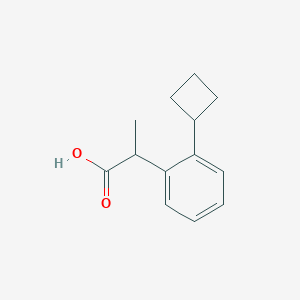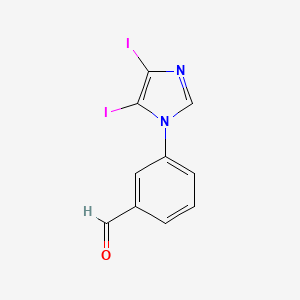
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is a chemical compound that features an imidazole ring substituted with two iodine atoms at positions 4 and 5, and a benzaldehyde group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde typically involves the iodination of an imidazole derivative followed by formylation. One common method includes the following steps:
Iodination: The imidazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an appropriate solvent like acetic acid or dichloromethane.
Formylation: The iodinated imidazole is then subjected to formylation using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the benzaldehyde group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed
Oxidation: 3-(4,5-Diiodo-1H-imidazol-1-yl)benzoic acid.
Reduction: 3-(4,5-Diiodo-1H-imidazol-1-yl)benzyl alcohol.
Substitution: 3-(4,5-Diazido-1H-imidazol-1-yl)benzaldehyde or 3-(4,5-Dithioureido-1H-imidazol-1-yl)benzaldehyde.
科学研究应用
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms may facilitate binding to specific sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
3-(4,5-Dichloro-1H-imidazol-1-yl)benzaldehyde: Contains chlorine atoms instead of iodine, resulting in different reactivity and biological activity.
3-(4,5-Dibromo-1H-imidazol-1-yl)benzaldehyde: Contains bromine atoms, which may alter its electronic properties and reactivity compared to the diiodo derivative.
Uniqueness
3-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of iodine atoms, which confer distinct reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring specific interactions with biological targets or imaging techniques.
属性
分子式 |
C10H6I2N2O |
|---|---|
分子量 |
423.98 g/mol |
IUPAC 名称 |
3-(4,5-diiodoimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6I2N2O/c11-9-10(12)14(6-13-9)8-3-1-2-7(4-8)5-15/h1-6H |
InChI 键 |
LYDOGOWPBWJBPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=NC(=C2I)I)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)
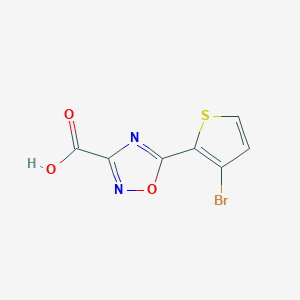
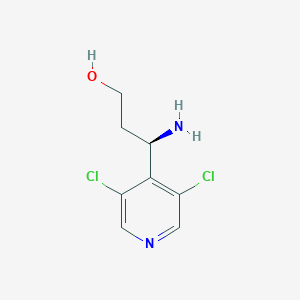
![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)

![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
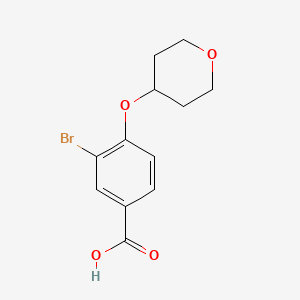
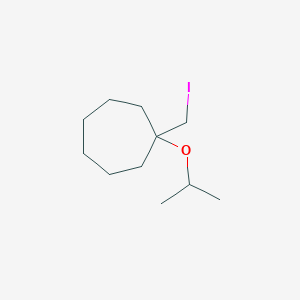
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
